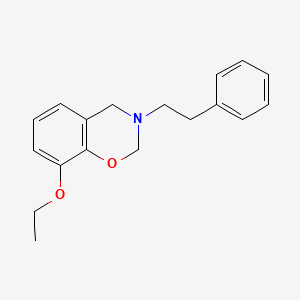
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical structure, which consists of an oxazine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- can be achieved through several methods. One common approach involves the Mannich condensation reaction, which is a multi-step process. The reaction typically starts with the condensation of phenol, formaldehyde, and an amine to form the benzoxazine ring . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzoxazines, including 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-, often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to ensure the efficient production of high-quality benzoxazines .
化学反応の分析
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives, which may exhibit different chemical and biological properties[][3].
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the benzoxazine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions[][3].
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
科学的研究の応用
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
作用機序
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A closely related compound with similar chemical properties but different substituents.
2H-1,3-Benzoxazine-2,4(3H)-dione: Another benzoxazine derivative with distinct reactivity and applications.
Uniqueness
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- stands out due to its unique ethoxy and phenylethyl substituents, which confer specific chemical and biological properties. These substituents enhance its solubility, reactivity, and potential for various applications compared to other benzoxazine derivatives .
特性
CAS番号 |
55311-24-5 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
8-ethoxy-3-(2-phenylethyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H21NO2/c1-2-20-17-10-6-9-16-13-19(14-21-18(16)17)12-11-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
InChIキー |
XMACWWZLGIDHJB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OCN(C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
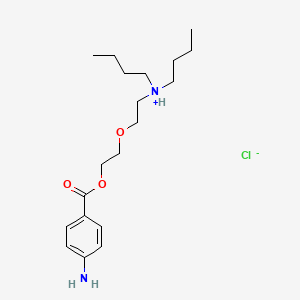
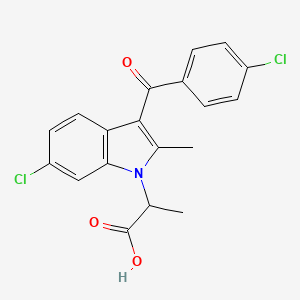
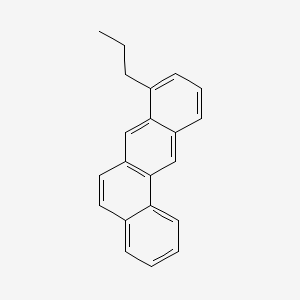
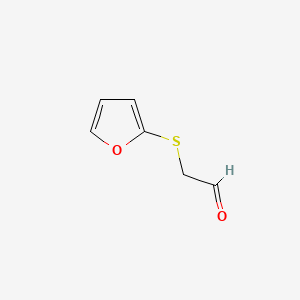
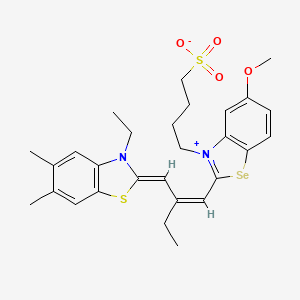
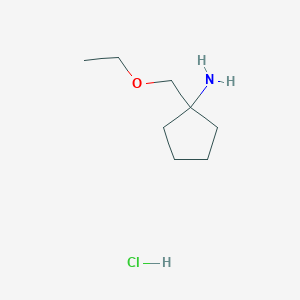
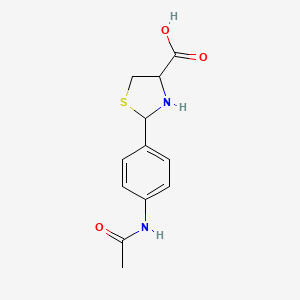
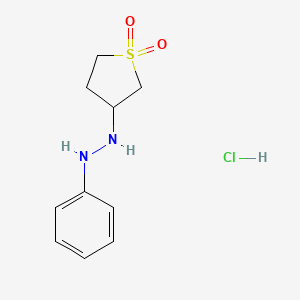
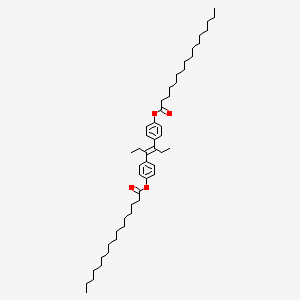
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
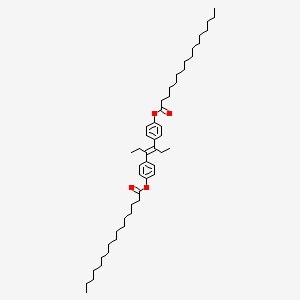
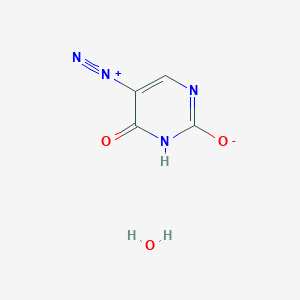
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
